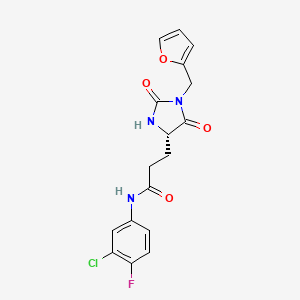
C17H15ClFN3O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C17H15ClFN3O4 is a complex organic molecule that contains chlorine, fluorine, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H15ClFN3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable starting material, followed by a series of chemical reactions such as halogenation, nitration, and esterification. Each step requires specific reaction conditions, including controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as automated monitoring and control systems are employed to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
C17H15ClFN3O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
C17H15ClFN3O4: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which C17H15ClFN3O4 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical process.
類似化合物との比較
C17H15ClFN3O4: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C17H15ClN3O4: This compound differs by the absence of a fluorine atom, which can significantly alter its chemical behavior and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C17H15ClFN3O4 |
|---|---|
分子量 |
379.8 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C17H15ClFN3O4/c18-12-8-10(3-4-13(12)19)20-15(23)6-5-14-16(24)22(17(25)21-14)9-11-2-1-7-26-11/h1-4,7-8,14H,5-6,9H2,(H,20,23)(H,21,25)/t14-/m0/s1 |
InChIキー |
HNIYVSBSDUYQMR-AWEZNQCLSA-N |
異性体SMILES |
C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
正規SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



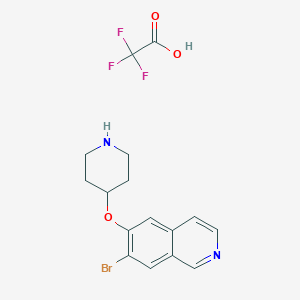
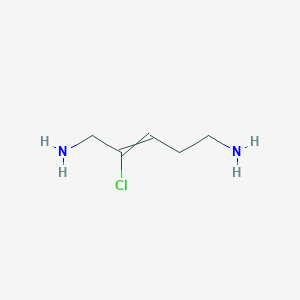
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
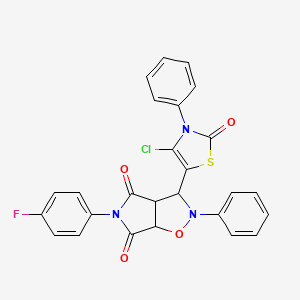
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
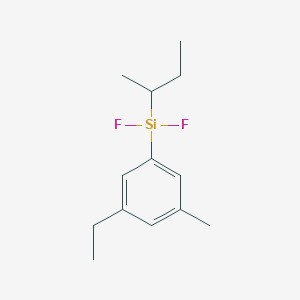
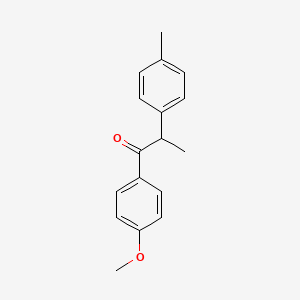
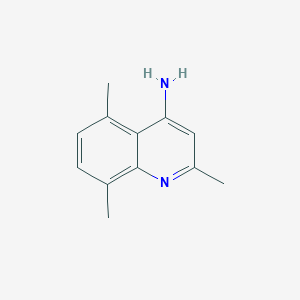
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)

![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)

